molecular formula C24H23NO5 B341418 2-(4-methylphenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-(4-methylphenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B341418
M. Wt: 405.4 g/mol
InChI Key: MFMFNIYRMJFVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylphenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes a cyclohexyl ring, a dioxo group, and an isoindoline carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then reacted with phthalic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-methylphenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-methylphenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxylate
  • Octyl 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxylate

Uniqueness

Compared to similar compounds, 2-(4-methylphenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C24H23NO5

Molecular Weight

405.4 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C24H23NO5/c1-15-7-9-16(10-8-15)21(26)14-30-24(29)17-11-12-19-20(13-17)23(28)25(22(19)27)18-5-3-2-4-6-18/h7-13,18H,2-6,14H2,1H3

InChI Key

MFMFNIYRMJFVJH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CCCCC4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.